molecular formula C16H10F3N3O4S B11485895 2-(6-nitro-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(6-nitro-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11485895
M. Wt: 397.3 g/mol
InChI Key: APIVLQDSUDAFJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-nitro-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features both nitro and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-nitro-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.

    Nitration: The benzothiazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Acylation: The nitrated benzothiazole is acylated with 2-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo further oxidation to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various nucleophiles at the trifluoromethyl position.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicine, the compound or its derivatives could be investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(6-nitro-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro and trifluoromethyl groups could play crucial roles in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-nitrobenzothiazole: Similar benzothiazole core with a nitro group.

    6-Nitro-2-benzothiazolinone: Another benzothiazole derivative with a nitro group.

    2-(Trifluoromethyl)benzothiazole: Benzothiazole with a trifluoromethyl group.

Uniqueness

The uniqueness of 2-(6-nitro-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide lies in the combination of both nitro and trifluoromethyl groups, which can impart distinct chemical and physical properties

Properties

Molecular Formula

C16H10F3N3O4S

Molecular Weight

397.3 g/mol

IUPAC Name

2-(6-nitro-3-oxo-1,2-benzothiazol-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H10F3N3O4S/c17-16(18,19)11-3-1-2-4-12(11)20-14(23)8-21-15(24)10-6-5-9(22(25)26)7-13(10)27-21/h1-7H,8H2,(H,20,23)

InChI Key

APIVLQDSUDAFJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)C3=C(S2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.